molecular formula C14H17NO B6179694 N-{spiro[3.3]heptan-2-yl}benzamide CAS No. 2002848-08-8

N-{spiro[3.3]heptan-2-yl}benzamide

Cat. No.: B6179694
CAS No.: 2002848-08-8
M. Wt: 215.3
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Description

N-{spiro[3.3]heptan-2-yl}benzamide (CAS 2002848-08-8) is a chemical compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . It features the spiro[3.3]heptane ring system, a three-dimensional, saturated carbocyclic scaffold that is gaining prominence in early-stage drug discovery . This structure serves as a versatile bioisosteric replacement for traditional planar templates like benzene, a strategy that can improve the physicochemical properties and success of potential drug candidates . Its high fraction of sp3 carbons (Fsp3) makes it a valuable scaffold for fragment-based development and for thorough exploration of structure-activity relationships in medicinal chemistry . Recent scientific literature highlights the specific research value of this compound and its derivatives. For instance, it has been identified as a substrate for engineered P450BM3 enzyme variants, which perform enantioselective hydroxylation to produce distally monohydroxylated regioisomers . These metabolites can be further elaborated via tethered C–H amination, enabling efficient construction of complex, trisubstituted spiro[3.3]heptane motifs bearing multiple functional groups ready for derivatization . This makes this compound a critical building block in synthetic and bio-catalytic chemistry for generating diverse compound libraries aimed at drug development applications . This product is intended for research purposes only and is not approved for human use.

Properties

CAS No.

2002848-08-8

Molecular Formula

C14H17NO

Molecular Weight

215.3

Purity

95

Origin of Product

United States

Contextualizing Spirocyclic Systems in Modern Organic Synthesis and Chemical Biology

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in contemporary organic synthesis and chemical biology. sigmaaldrich.comgoogle.combldpharm.com Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, allowing for a more precise projection of functional groups into the binding sites of biological targets like proteins. sigmaaldrich.com This can lead to improved atom efficiency in occupying a binding pocket. sigmaaldrich.com

Found in a variety of natural products, spirocycles are recognized for their ability to impart favorable physicochemical properties. acs.orgnih.gov The inclusion of a spirocyclic core, particularly those containing smaller rings like cyclobutane (B1203170), can enhance the fraction of sp³-hybridized carbons (Fsp³) in a molecule. bldpharm.comresearchgate.net A higher Fsp³ is often correlated with improved clinical success, potentially due to better solubility, metabolic stability, and a more defined conformational profile. bldpharm.comresearchgate.net

The spiro[3.3]heptane scaffold, in particular, has been identified as a valuable non-classical bioisostere for saturated and aromatic rings. nih.govepa.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of a flat phenyl ring with a three-dimensional spiro[3.3]heptane can lead to novel intellectual property and improved pharmacokinetic profiles. google.com For instance, research has shown that substituting the meta-substituted benzene (B151609) ring in the anticancer drug sonidegib with a spiro[3.3]heptane moiety can maintain aqueous solubility while altering lipophilicity. google.com

Benzamide Derivatives As Versatile Scaffolds in Synthetic Chemistry

The benzamide (B126) functional group is a cornerstone in synthetic and medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of biologically active compounds. Current time information in Louisville, KY, US.sigmaaldrich.com The amide bond is a common feature in nature, and the benzamide moiety offers a synthetically accessible and stable core that can be readily functionalized.

The versatility of benzamides stems from their ability to participate in various biological interactions, often acting as pharmacophores that are essential for a molecule's therapeutic effect. google.com Benzamide derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Current time information in Louisville, KY, US. The synthesis of benzamides is typically straightforward, often involving the coupling of a benzoic acid derivative with an amine.

Rationale for Investigating N Spiro 3.3 Heptan 2 Yl Benzamide: Bridging Structural Motifs

The investigation into N-{spiro[3.3]heptan-2-yl}benzamide is predicated on a compelling scientific rationale that combines the advantageous properties of both the spiro[3.3]heptane and benzamide (B126) motifs. The primary hypothesis is that the spiro[3.3]heptane moiety can serve as a three-dimensional, saturated bioisostere for the phenyl ring commonly found in many bioactive benzamide derivatives.

This structural modification is anticipated to confer several potential benefits:

Enhanced Three-Dimensionality: Replacing a flat aromatic ring with the rigid, non-planar spiro[3.3]heptane scaffold introduces significant three-dimensional character. This can lead to more specific interactions with biological targets and potentially improve selectivity. bldpharm.comresearchgate.net

Improved Physicochemical Properties: The introduction of the spirocyclic system can modulate key properties such as lipophilicity (logP) and aqueous solubility. google.com This is a critical aspect of drug design, as these parameters influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Novel Chemical Space: The combination of these two scaffolds allows for the exploration of new chemical space, moving away from traditional "flat" drug-like molecules. nih.gov This can lead to the discovery of compounds with novel biological activities and intellectual property.

Overview of Research Scope and Methodological Approaches

Synthesis

The synthesis of this compound would most likely be achieved through the amide coupling of spiro[3.3]heptan-2-amine with an activated benzoic acid derivative, such as benzoyl chloride. Spiro[3.3]heptan-2-amine itself can be synthesized from spiro[3.3]heptan-2-one via reductive amination. The parent spiro[3.3]heptan-2-one is accessible through various synthetic routes. sigmaaldrich.com

A plausible synthetic pathway is outlined below:

Scheme 1: Proposed Synthesis of this compound

A chemical reaction scheme showing the conversion of spiro[3.3]heptan-2-one to spiro[3.3]heptan-2-amine, followed by its reaction with benzoyl chloride to yield this compound.A generalized reaction scheme illustrating the likely synthetic approach.

Structural Characterization

Once synthesized and purified, the structure of this compound would be unequivocally confirmed using a suite of modern spectroscopic and analytical techniques. epa.gov

Table 1: Expected Analytical Data for this compound

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzamide (B126) group, a signal for the amide proton (N-H), and a complex set of signals in the aliphatic region for the spiro[3.3]heptane protons. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.
¹³C NMR Resonances for the carbonyl carbon of the amide, the aromatic carbons of the benzoyl group, and the sp³-hybridized carbons of the spiro[3.3]heptane core, including the unique spirocyclic carbon atom.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₇NO), confirming its elemental composition.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, and C-H stretches of the aromatic and aliphatic portions of the molecule.

Physicochemical Property Evaluation

Initial research would likely involve the experimental determination of key physicochemical properties to assess its drug-like potential.

Table 2: Predicted Physicochemical Properties of this compound

Property Predicted Value/Range Significance
Molecular Weight ~215.29 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
cLogP ~2.5 - 3.5Indicates moderate lipophilicity, which is often desirable for drug candidates.
Aqueous Solubility Low to moderateThe spirocyclic nature may improve solubility compared to a more planar analogue.
Polar Surface Area (PSA) ~29.1 ŲSuggests good potential for cell membrane permeability.

The exploration of this compound in academic research represents a logical and promising avenue of investigation. By combining the three-dimensional and physicochemically advantageous nature of the spiro[3.3]heptane scaffold with the well-established biological relevance of the benzamide motif, researchers aim to develop novel compounds with potentially improved therapeutic profiles. The synthesis, characterization, and property evaluation of this molecule would provide a valuable case study in the ongoing effort to expand the boundaries of medicinally relevant chemical space.

Retrosynthetic Analysis of this compound

A logical retrosynthetic analysis of this compound reveals two primary disconnections. The most apparent disconnection is at the amide bond, which simplifies the target molecule into two key precursors: spiro[3.3]heptan-2-amine and benzoic acid or a reactive derivative thereof. This approach is favored due to the robustness and high efficiency of modern amidation reactions.

Synthesis of the Spiro[3.3]heptan-2-amine Precursor

Strategies for Spiro[3.3]heptane Ring Formation

The construction of the spiro[3.3]heptane skeleton, a key structural motif, can be achieved through several methodologies. chemrxiv.orgresearchgate.netrsc.org These strategies often involve the formation of two four-membered rings around a central quaternary carbon atom.

One common approach involves the double malonate alkylation, which has been utilized for the synthesis of 2,6- and 1,6-functionalized spiro[3.3]heptanes. nih.gov Another strategy is the [2+2] cycloaddition of a ketene (B1206846) or keteniminium species with a methylenecyclobutane. nih.govresearchgate.net More recent and expedient methods include the acid-mediated semipinacol rearrangement of 1-cyclopropylcyclobutanols or the addition of metallated bicyclobutanes to cyclopropanone (B1606653) equivalents. nih.gov The latter approach, in particular, offers a 'strain-relocating' semipinacol rearrangement that can be highly regio- and stereospecific. nih.gov

For heteroatom-containing analogues, such as 2-oxa-6-azaspiro[3.3]heptane, synthetic routes often commence from starting materials like 3-bromo-2,2-bis(bromomethyl)propan-1-ol. mdpi.com The synthesis of 2,6-diazaspiro[3.3]heptane, a bioisostere for piperazine, is an area of ongoing research to develop more efficient routes. rsc.org

Starting MaterialKey ReactionProductReference
1-Sulfonylbicyclobutanes and 1-sulfonylcyclopropanolsNucleophilic addition followed by acid-mediated semipinacol rearrangementSubstituted spiro[3.3]heptan-1-ones nih.gov
Cyclobutane (B1203170) carboxylic acid N,N-dimethylamide and alkenesReaction with (CF3SO2)2O/collidine followed by hydrolysisSubstituted spiro[3.3]heptanes chemrxiv.org
2-(Hydroxymethyl)cyclobutanone (B2923102) derivativeOlefination and subsequent dichloroketene (B1203229) addition or Meinwald oxirane rearrangementSpiro[3.3]heptane scaffold nih.gov

Stereoselective Synthesis of Chiral Spiro[3.3]heptan-2-amine

Achieving stereocontrol in the synthesis of spiro[3.3]heptan-2-amine is crucial for accessing specific enantiomers of the final benzamide, which may exhibit different biological activities. Several strategies have been developed to introduce chirality into the spiro[3.3]heptane framework.

One effective method is the use of a modified Strecker reaction on a racemic spirocyclic ketone precursor. nih.gov This reaction, employing a chiral auxiliary such as Ellman's sulfinamide, allows for the diastereoselective formation of the desired amine. nih.gov Although the diastereoselectivity can be moderate, the resulting stereoisomers can often be separated chromatographically. nih.gov The absolute configuration of the separated isomers can then be confirmed by techniques like X-ray crystallography. nih.gov

Another approach involves the use of chiral starting materials or chiral reagents in the ring-forming steps. For instance, asymmetric transition-metal catalysis can be employed in cyclization reactions to afford enantiomerically enriched spirocyclic intermediates. researchgate.net The stereochemistry of synthesized amino acids derived from spiro[3.3]heptane has been determined using techniques like 1H–1H-NOESY of their diastereomeric derivatives. researchgate.net

Amidation Reactions for Benzamide Moiety Construction

The final step in the synthesis of this compound is the formation of the amide bond between spiro[3.3]heptan-2-amine and benzoic acid. This transformation can be accomplished using a variety of amidation protocols, ranging from classical methods to more advanced techniques employing sophisticated coupling reagents. researchgate.netluxembourg-bio.com

Classical Amidation Protocols and Their Applicability

Classical amidation methods typically involve the activation of the carboxylic acid, benzoic acid in this case, to make it more susceptible to nucleophilic attack by the amine. A common and straightforward approach is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting benzoyl chloride can then react with spiro[3.3]heptan-2-amine, often in the presence of a base to neutralize the HCl byproduct, to form the desired benzamide. This is a variation of the well-known Schotten-Baumann reaction.

While effective, these methods can sometimes be harsh and may not be suitable for substrates with sensitive functional groups. The high reactivity of acyl chlorides can also lead to side reactions.

Advanced Coupling Reagents and Reaction Conditions for Amide Bond Formation

To overcome the limitations of classical methods, a vast array of coupling reagents has been developed for milder and more efficient amide bond formation. luxembourg-bio.comsilicycle.comrsc.org These reagents activate the carboxylic acid in situ, generating a highly reactive intermediate that readily couples with the amine.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N,N-dimethylaminopyridine (DMAP) to suppress side reactions and improve yields. luxembourg-bio.comnih.gov Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective and widely used. nih.gov Phosphonium reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are another powerful class of coupling agents. luxembourg-bio.com

The choice of reagent and reaction conditions (solvent, temperature, and base) can be optimized to achieve high yields and purity of the final this compound, even with sterically hindered or electronically deactivated starting materials. nih.gov The use of borate (B1201080) esters, such as B(OCH2CF3)3, has also been reported as an effective method for direct amidation. acs.org

Coupling ReagentAdditive(s)Typical ConditionsReference
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-Hydroxybenzotriazole), DMAP (N,N-Dimethylaminopyridine)DIPEA, DMF, 23 °C nih.gov
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)DIPEA (N,N-Diisopropylethylamine)DMF, 23 °C nih.gov
DCC (Dicyclohexylcarbodiimide)DMAP (N,N-Dimethylaminopyridine)Various solvents luxembourg-bio.com
B(OCH2CF3)3 (Tris(2,2,2-trifluoroethyl) borate)MeCN, 80 °CMeCN, 80 °C acs.org

Purification and Isolation Strategies for Complex Spirocyclic Amides

The purification and isolation of complex spirocyclic amides like this compound are critical steps in their synthesis, often presenting unique challenges due to their rigid three-dimensional structures and potential for isomeric impurities. The choice of purification strategy is dictated by the physicochemical properties of the target compound, such as its polarity, solubility, and crystallinity, as well as the nature of the impurities present.

A common and highly effective technique for the purification of spirocyclic amides is column chromatography . This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel or alumina, and their solubility in a mobile phase. For this compound, a gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), would likely be employed. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Crystallization is another powerful purification technique, provided the spirocyclic amide is a solid with good crystalline properties. This method relies on the principle that the target compound will preferentially form a crystalline lattice from a suitable solvent or solvent mixture, leaving impurities behind in the solution. The selection of an appropriate solvent system is crucial for successful crystallization and often requires empirical screening of various solvents.

In cases where the spirocyclic amide is a non-volatile solid, sublimation can be a viable purification method. This process involves heating the solid under vacuum, causing it to transition directly from the solid to the gas phase, and then condensing the vapor back into a solid on a cold surface, leaving non-volatile impurities behind.

For spirocyclic amides that are liquids or low-melting solids, distillation , particularly under reduced pressure (vacuum distillation), can be used for purification. This technique separates compounds based on differences in their boiling points.

The table below summarizes the common purification strategies applicable to complex spirocyclic amides.

Purification TechniquePrinciple of SeparationApplicable to this compoundKey Considerations
Column Chromatography Differential adsorption and solubilityHighly applicableChoice of stationary and mobile phase is critical.
Crystallization Differential solubilityApplicable if the compound is a crystalline solidSolvent selection is crucial for obtaining high purity and yield.
Sublimation Difference in vapor pressurePotentially applicable if the compound is a non-volatile solidRequires thermal stability of the compound.
Distillation Difference in boiling pointApplicable if the compound is a liquid or low-melting solidRequires thermal stability of the compound.

Comparative Analysis of Synthetic Routes: Efficiency, Atom Economy, and Scalability

Atom economy , a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The ideal atom economy is 100%. Amide bond formation via the direct coupling of a carboxylic acid and an amine, often facilitated by a coupling agent, can have a lower atom economy due to the formation of byproducts from the coupling reagent. In contrast, the acylation of an amine with an acyl chloride, while generating HCl as a byproduct, can be considered to have a higher atom economy in certain contexts.

Scalability refers to the ability to perform the synthesis on a larger scale without significant decreases in yield or purity and without introducing safety hazards. Reactions that require cryogenic temperatures, high pressures, or the use of hazardous reagents may be difficult to scale up. For the synthesis of this compound, a scalable route would favor reactions that can be performed at or near ambient temperature and pressure, using readily available and relatively safe reagents.

The following table provides a comparative analysis of two hypothetical synthetic routes to this compound, highlighting the key metrics of efficiency, atom economy, and scalability.

MetricRoute A: Multi-step synthesis of spiro[3.3]heptan-2-amine followed by acylation with benzoyl chlorideRoute B: Alternative synthesis of spiro[3._3]heptan-2-amine with fewer steps followed by amide coupling
Overall Yield (Efficiency) Moderate (dependent on the number of steps and yield of each step)Potentially higher if the number of steps is reduced
Atom Economy Moderate; the acylation step generates HCl as a byproduct.Potentially lower for the amide coupling step due to the use of coupling agents.
Scalability Moderate to good; depends on the specific reactions in the multi-step sequence.Potentially challenging depending on the reagents and conditions used in the shorter route.
Key Advantages Utilizes well-established chemical transformations.Fewer synthetic steps, potentially leading to a quicker synthesis.
Key Disadvantages Longer overall synthesis time.May require more specialized or expensive reagents.

High-Resolution Spectroscopic Elucidation

Spectroscopic techniques are essential for confirming the chemical structure and understanding the conformational dynamics of this compound.

Comprehensive NMR Spectroscopic Assignments (e.g., 2D NMR, NOESY for conformation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of this compound in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group and the aliphatic protons of the spiro[3.3]heptane core. The amide proton (N-H) would likely appear as a doublet due to coupling with the adjacent C-H proton on the spiro-system. The spiro[3.3]heptane protons would present as a complex set of multiplets due to the rigid, non-planar structure and complex spin-spin coupling patterns.

¹³C NMR: The carbon NMR spectrum would confirm the presence of the 14 carbon atoms in the molecule. Characteristic signals would include those for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the spiro-scaffold, including the unique spirocyclic quaternary carbon.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for definitively assigning the proton and carbon signals, especially for the intricate spiro[3.3]heptane framework.

A hypothetical data table for the key NMR assignments is presented below, based on typical chemical shift ranges for similar functional groups.

Assignment Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm)
Amide (C=O)-~165-170
Amide (N-H)7.5 - 8.5 (doublet)-
Aromatic (C-H)7.4 - 7.8 (multiplets)~127-135
Spiro[3.3]heptane (CH-N)~4.0 - 4.5 (multiplet)~50-60
Spiro[3.3]heptane (CH₂)1.8 - 2.8 (multiplets)~30-40
Spiro[3.3]heptane (Spiro C)-~45-55

Vibrational Spectroscopy for Functional Group Characterization (e.g., IR, Raman)

Infrared (IR) and Raman spectroscopy provide information on the vibrational modes of the molecule, confirming the presence of key functional groups.

N-H Stretch: A characteristic sharp to moderately broad absorption band is expected in the IR spectrum between 3400 and 3200 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide. libretexts.org

C=O Stretch (Amide I band): A strong absorption band, characteristic of the carbonyl stretch in amides, would appear in the region of 1680-1630 cm⁻¹. libretexts.org

N-H Bend (Amide II band): This band, resulting from N-H bending coupled with C-N stretching, is typically found between 1570 and 1515 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the spiro-scaffold would appear just below 3000 cm⁻¹. vscht.cz

A summary of expected key vibrational frequencies is provided below.

Vibrational Mode Functional Group Expected Frequency (cm⁻¹) Expected Intensity
N-H StretchSecondary Amide3400 - 3200Medium
Aromatic C-H StretchBenzoyl Group3100 - 3000Medium to Weak
Aliphatic C-H StretchSpiro[3.3]heptane3000 - 2850Medium to Strong
C=O Stretch (Amide I)Amide Carbonyl1680 - 1630Strong
N-H Bend (Amide II)Secondary Amide1570 - 1515Medium to Strong

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) would be used to confirm the molecular weight and elemental composition of this compound (C₁₄H₁₇NO). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would also offer structural information, likely showing characteristic fragments corresponding to the benzoyl cation and fragments from the spiro[3.3]heptane moiety.

X-ray Crystallographic Analysis of this compound and its Derivatives

While a specific crystal structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC), analysis of related structures provides insight into its likely solid-state conformation. The synthesis and structural analysis of various azaspiro[3.3]heptanes have been reported, highlighting the rigid and well-defined three-dimensional nature of this scaffold. nih.gov

Solid-State Conformation and Crystal Packing Arrangements

An X-ray diffraction study would reveal the precise three-dimensional arrangement of the atoms in the solid state. Key conformational features would include:

Amide Bond Planarity: The amide bond (O=C-N-H) is expected to be predominantly planar.

Torsion Angles: The analysis would quantify the torsion angles between the plane of the benzoyl group and the amide plane, as well as the orientation of the amide group relative to the spiro[3.3]heptane ring. Steric hindrance from the bulky spiro-group likely influences these angles, potentially leading to a twisted conformation.

Spiro[3.3]heptane Conformation: The two cyclobutane rings of the spiro[3.3]heptane moiety are puckered, not planar. X-ray analysis would define the exact pucker and how the benzamide substituent is oriented (axially or equatorially with respect to the puckered ring).

Crystal Packing: The study would show how individual molecules pack together in the crystal lattice, influenced by intermolecular forces to form a stable, repeating three-dimensional array.

Conformational Analysis and Dynamic Properties

The three-dimensional structure and dynamic behavior of this compound are dictated by the interplay of the conformational preferences of the spiro[3.3]heptane moiety and the rotational barriers associated with the amide bond. These aspects are crucial for understanding its molecular recognition properties and potential applications in medicinal chemistry and materials science.

Ring Conformations of the Spiro[3.3]heptane Moiety

The conformation of the spiro[3.3]heptane moiety significantly influences the spatial disposition of the benzamide group. This, in turn, can affect intermolecular interactions in the solid state and the binding affinity to biological targets. The rigid nature of the spiro[3.3]heptane scaffold makes it an attractive component in drug design for creating conformationally restricted analogs of more flexible molecules. nih.govresearchgate.net

Below is a table summarizing the key conformational features of the spiro[3.3]heptane moiety based on computational modeling and analysis of related structures.

Parameter Description Typical Value/State
Ring PuckeringEach cyclobutane ring adopts a non-planar, puckered conformation.Butterfly conformation
Inter-ring OrientationThe relative orientation of the two puckered cyclobutane rings.Can be syn or anti
PseudosymmetryThe overall shape of the spiro[3.3]heptane core.Can approximate C2 or Cs symmetry depending on the relative ring puckering.

This table presents generalized data based on known principles of spiro[3.3]heptane conformational analysis.

Amide Bond Isomerism and Restricted Rotation

A fundamental characteristic of the amide bond is its partial double bond character, which arises from the delocalization of the nitrogen lone pair electrons into the carbonyl group. azom.comnanalysis.com This resonance stabilization results in a significant energy barrier to rotation around the C-N bond, leading to the existence of distinct cis and trans isomers (also referred to as Z and E isomers, respectively). azom.comnanalysis.comnih.gov

In this compound, the amide bond can exist in two principal conformations: one where the spiro[3.3]heptyl group and the carbonyl oxygen are on the same side of the C-N bond (cis), and one where they are on opposite sides (trans). For most secondary amides, the trans conformation is sterically favored. However, the specific steric and electronic environment imposed by the bulky and conformationally rigid spiro[3.3]heptyl group can influence this equilibrium.

The preference for one isomer over the other can be influenced by factors such as the solvent, temperature, and the nature of the substituents on both the acyl and the N-alkyl/aryl groups. nih.gov The interplay between the amide bond conformation and the puckering of the spiro[3.3]heptane rings results in a complex potential energy surface with multiple local minima corresponding to different stable conformers.

The following table outlines the key aspects of amide bond isomerism in this compound.

Isomer Description Relative Stability
trans (E)The spiro[3.3]heptyl group and the carbonyl oxygen are on opposite sides of the C-N bond.Generally more stable for secondary amides due to reduced steric hindrance.
cis (Z)The spiro[3.3]heptyl group and the carbonyl oxygen are on the same side of the C-N bond.Generally less stable, but can be populated depending on conditions and substitution.

This table is a representation of general principles of amide isomerism applied to the target molecule.

Dynamic Spectroscopic Studies (e.g., Variable Temperature NMR)

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for investigating the dynamic processes in this compound, such as ring-puckering inversion and restricted rotation around the amide bond. nanalysis.comacs.org

At room temperature, if the rates of these conformational changes are fast on the NMR timescale, the observed spectrum will show averaged signals for the protons and carbons involved in the dynamic process. As the temperature is lowered, the rate of these processes decreases. If the rate becomes slow enough, separate signals for the different conformers (e.g., cis and trans amide isomers, or different ring puckering conformers) may be observed.

For the amide bond rotation, the coalescence temperature (the temperature at which the separate signals for the cis and trans isomers merge into a single broad peak) can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. This provides quantitative information about the stability of the different amide conformations.

Similarly, VT-NMR can be used to study the dynamics of the spiro[3.3]heptane ring puckering. The observation of changes in the chemical shifts and coupling constants of the cyclobutane protons as a function of temperature can provide insights into the energy barriers for ring inversion.

A hypothetical data table representing potential findings from a VT-NMR study is presented below.

Dynamic Process Spectroscopic Observation Typical ΔG‡ (kJ/mol)
Amide C-N Bond RotationCoalescence of signals for cis and trans isomers upon heating.60 - 80
Spiro[3.3]heptane Ring InversionBroadening and decoalescence of cyclobutane proton signals upon cooling.20 - 40

This table contains hypothetical data based on typical values for similar molecular systems and is for illustrative purposes.

Computational and Theoretical Investigations of this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there are currently no published computational and theoretical investigation studies focusing specifically on the chemical compound This compound .

The search for data pertaining to quantum chemical calculations, molecular dynamics simulations, structure-energy relationships, and reaction mechanism modeling for this particular molecule did not yield any specific results. This includes a lack of available data for:

Optimized molecular geometry and electronic structure (DFT Studies)

Predicted spectroscopic parameters (NMR Chemical Shifts, IR Frequencies)

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Conformational sampling and flexibility via molecular dynamics simulations

Structure-energy relationship studies

Computational modeling of reaction mechanisms

While general computational methodologies such as Density Functional Theory (DFT) and molecular dynamics are widely used to study related molecular structures like other benzamides and spirocyclic systems, the application of these methods to this compound has not been documented in the available scientific literature. dergipark.org.trnih.govnih.govnih.govnih.govresearchgate.netresearchgate.netdergipark.org.trresearchgate.net

Therefore, the detailed analysis, including data tables and specific research findings as requested for each subsection of the article, cannot be provided at this time due to the absence of primary research on this compound. Further experimental and computational research would be required to generate the data necessary to fulfill the requested article structure.

Reactivity and Derivatization Strategies for N Spiro 3.3 Heptan 2 Yl Benzamide Scaffold

Modifications of the Spiro[3.3]heptane Ring System

The peripheral positions of the spiro[3.3]heptane ring are accessible for functionalization, enabling the introduction of various substituents. The synthesis of derivatives often begins with a functionalized spiro[3.3]heptan-2-one, which can be derivatized at multiple positions. google.com The carbonyl group on the spiro[3.3]heptane ring is a key site for a range of addition and condensation reactions typical for ketones. google.com For instance, Wittig-type reactions can convert the ketone into an olefin, which can then be hydrogenated to yield an alkyl-substituted spiro[3.3]heptane. google.com

The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid has been achieved, demonstrating that both four-membered rings of the spirocyclic scaffold can be constructed through the ring closure of corresponding 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles. nih.gov This highlights the possibility of introducing functional groups at various positions on the spiro[3.3]heptane core.

A divergent synthetic approach has been reported for creating a library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold. nih.gov This method starts from a common precursor, an O-silylated 2-(hydroxymethyl)cyclobutanone (B2923102) derivative, and utilizes olefination and subsequent dichloroketene (B1203229) addition or Meinwald oxirane rearrangement to construct the second cyclobutane (B1203170) ring. nih.gov

Table 1: Examples of Functionalized Spiro[3.3]heptane Analogues

Compound NameFunctional Group(s)Reference
spiro[3.3]heptane-2,6-dicarboxylic acidCarboxylic acid molport.com
tert-butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamateHydroxyl, Carbamate molport.com
spiro[3.3]heptane-2,6-diamine dihydrochlorideAmine molport.com
6-{[(tert-butoxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylic acidCarboxylic acid, Carbamate molport.com
2,6-dimethyl spiro[3.3]heptane-2,6-dicarboxylateEster molport.com
methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochlorideAmine, Ester molport.com
6,6-difluorospiro[3.3]heptan-2-amine hydrochlorideFluoro, Amine molport.com

Ring expansion and contraction reactions offer a pathway to modify the core spiro[3.3]heptane structure, potentially leading to novel scaffolds. wikipedia.org These reactions typically proceed through cationic, anionic, or carbenoid intermediates. wikipedia.org

Ring Expansion: A common method for ring expansion is the pinacol (B44631) rearrangement and related semipinacol rearrangements, which involve the migration of an endocyclic bond to an exocyclic leaving group. wikipedia.org For instance, the Demyanov ring expansion involves the diazotization of aminocyclobutanes, leading to carbocation intermediates that can rearrange. wikipedia.org The treatment of aminocyclobutane can result in a mixture of hydroxycyclobutane and hydroxymethylcyclopropane. wikipedia.org

Ring Contraction: Ring contractions can be useful for synthesizing smaller, more strained rings from larger ones. wikipedia.orgchemistrysteps.com The Favorskii rearrangement of cyclic α-halo ketones is a well-known ring contraction method. chemistrysteps.com For example, treating 2-bromocyclohexanone (B1249149) with a base leads to a five-membered ring. chemistrysteps.com Another method is the Wolff rearrangement of cyclic α-diazoketones, which has been used to convert cyclopentanone (B42830) groups into cyclobutanyl derivatives. wikipedia.org

While these are general strategies for ring modification, their specific application to the N-{spiro[3.3]heptan-2-yl}benzamide scaffold would require targeted synthetic efforts.

Modifications of the Benzamide (B126) Moiety

The benzamide portion of the molecule provides a versatile platform for derivatization through reactions on the aromatic ring and at the amide linkage.

The benzoyl group is susceptible to electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. msu.edu The reactivity and orientation of substitution are governed by the nature of the substituents already present on the ring. libretexts.org

Activating and Deactivating Groups: Electron-donating groups activate the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. libretexts.org Conversely, electron-withdrawing groups deactivate the ring and generally direct substitution to the meta position. msu.edulibretexts.org The amide group of the benzamide is a deactivating group. libretexts.org

Common Electrophilic Substitution Reactions:

Halogenation: Introduction of chloro or bromo groups. msu.edu

Nitration: Introduction of a nitro group, which can be subsequently reduced to an amino group.

Sulfonation: Introduction of a sulfonic acid group.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively. msu.edu

Nucleophilic aromatic substitution can also occur, particularly if the ring is substituted with strong electron-withdrawing groups at the ortho or para position relative to a good leaving group. chemistry.coachmasterorganicchemistry.com

The amide nitrogen and substituents on the benzoyl ring are key points for diversification. researchgate.netnih.gov

Amide Nitrogen: The hydrogen on the amide nitrogen can be substituted. researchgate.net For example, N-substituted benzamide derivatives have been synthesized and evaluated for various biological activities. nih.gov Nickel-catalyzed C-H/N-H annulation of benzamides with alkynes can produce isoquinolinones. researchgate.net

Benzoyl Substituents: The nature of substituents on the benzoyl ring can be varied to modulate the electronic properties and steric profile of the molecule. nih.govnih.gov For instance, the introduction of a chlorine atom or a nitro group on the benzene (B151609) ring has been shown to decrease the anti-proliferative activity of certain benzamide derivatives. nih.gov

Table 2: Examples of Reactions for Benzamide Modification

Reaction TypeReagentsProduct TypeReference
Electrophilic Aromatic SubstitutionHalogen, Lewis AcidHalogenated Benzamide msu.edu
Electrophilic Aromatic SubstitutionNitrating Mixture (HNO₃/H₂SO₄)Nitrobenzamide msu.edu
Friedel-Crafts AcylationAcyl Halide, Lewis AcidAcylbenzamide msu.edu
Nucleophilic Aromatic SubstitutionStrong Nucleophile, EWG on RingSubstituted Benzamide chemistry.coachmasterorganicchemistry.com
N-Alkylation/ArylationAlkyl/Aryl Halide, BaseN-Substituted Benzamide researchgate.net
Hoffmann Bromamide ReactionBromine, NaOHAmine (from amide) byjus.com

Stereoselective Derivatization of Chiral Centers

The this compound scaffold contains chiral centers, and stereoselective derivatization is crucial for preparing specific stereoisomers. A modified Strecker reaction using Ellman's sulfinamide as a chiral auxiliary has been employed for the synthesis of spirocyclic amino acids. nih.gov Although this reaction showed low to moderate diastereoselectivity, it allowed for the isolation of all stereoisomers in pure form through chromatographic separation, with their absolute configurations confirmed by X-ray crystallography. nih.gov The use of chiral auxiliaries like Ellman's sulfinamide has proven beneficial for obtaining enantiopure derivatives of substituted spiro[3.3]heptanes. nih.gov

Investigation of Reaction Mechanisms and Kinetics

A comprehensive review of the scientific literature reveals a notable scarcity of detailed mechanistic and kinetic studies specifically focused on the reactivity and derivatization of this compound. While the synthesis of the spiro[3.3]heptane core has been described, including reaction conditions and yields for various substituted analogs, the subsequent investigation of reaction mechanisms and kinetics for the derivatization of the title compound is not extensively documented. chemrxiv.orgresearchgate.net

The mechanisms of the foundational reactions used to construct and functionalize the spiro[3.3]heptane scaffold are generally understood from the broader principles of organic chemistry. For example, the formation of spiro[3.3]heptanones from keteneiminium salts and alkenes is proposed to proceed through a thermal [2+2] cycloaddition. researchgate.net

The conversion of the ketone precursor to other functional groups follows well-established mechanistic pathways. For instance, the Wolff-Kishner reduction involves the formation of a hydrazone intermediate, followed by deprotonation and elimination of nitrogen gas to yield the alkane. chemrxiv.org Similarly, the Curtius rearrangement of a carboxylic acid to an amine proceeds through an acyl azide (B81097) and an isocyanate intermediate. chemrxiv.org

Exploration of Molecular Interactions and Structure Activity Relationships for N Spiro 3.3 Heptan 2 Yl Benzamide Analogues

Design Principles for Structure-Activity Relationship (SAR) Studies (General Chemical Principles)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule influences its biological activity. pharmacologymentor.comwikipedia.org The core principle of SAR is that the biological effects of a compound are intrinsically linked to its three-dimensional arrangement of atoms and functional groups. oncodesign-services.com By systematically altering the molecular structure, researchers can deduce which parts of the molecule, known as the pharmacophore, are essential for its activity. pharmacologymentor.comslideshare.net

The primary goals of SAR studies are to:

Identify and optimize the key structural features of a lead compound to enhance its potency and selectivity. oncodesign-services.comnumberanalytics.com

Minimize or eliminate undesirable side effects by modifying parts of the molecule that are not essential for its primary activity. pharmacologymentor.com

Improve the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME).

Develop a deeper understanding of the drug-target interaction at a molecular level. drugdesign.org

The process typically involves the synthesis of a series of analogues, where specific parts of the lead compound are systematically modified. oncodesign-services.comdrugdesign.org These modifications can include changes to the carbon skeleton, the introduction or removal of functional groups, and alterations to the stereochemistry. slideshare.net The biological activity of these analogues is then determined through in vitro and in vivo assays. oncodesign-services.com

The data generated from these studies allows for the development of a SAR model, which can be qualitative or quantitative. solubilityofthings.com Qualitative SAR describes general trends, while Quantitative Structure-Activity Relationship (QSAR) models use mathematical equations to correlate chemical structure with biological activity. pharmacologymentor.comwikipedia.orgfiveable.me These models are invaluable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. pharmacologymentor.comoncodesign-services.com

Key considerations in SAR studies include:

Molecular Composition and Functional Groups: The types of atoms and their arrangement significantly impact a molecule's interaction with its biological target. solubilityofthings.com

Conformation: The three-dimensional shape of a molecule is critical for binding to a specific biological site. solubilityofthings.comfiveable.me

Physicochemical Properties: Properties like lipophilicity, solubility, and hydrogen bonding capacity heavily influence a drug's behavior. fiveable.me

Isomerism: Different isomers of a molecule can exhibit vastly different biological activities. fiveable.me

Influence of Spiro[3.3]heptane Scaffold on Molecular Three-Dimensionality and Conformational Restriction

The spiro[3.3]heptane scaffold is a unique structural motif that has gained increasing attention in medicinal chemistry due to its inherent rigidity and three-dimensionality. researchgate.netnih.gov This scaffold is composed of two cyclobutane (B1203170) rings fused at a single carbon atom, creating a compact and well-defined three-dimensional structure. nih.govnih.gov

The key features of the spiro[3.3]heptane scaffold that influence molecular properties include:

Rigidity and Conformational Restriction: The fused ring system significantly limits the conformational flexibility of the molecule. unina.itresearchgate.netnih.gov This pre-organization of the molecule into a more defined shape can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity. unina.it

Three-Dimensionality: Unlike flat, aromatic rings, the spiro[3.3]heptane scaffold introduces a distinct three-dimensional character to a molecule. researchgate.netscispace.com This can allow for better shape complementarity with the binding site of a target protein and the exploration of new chemical space.

Vectorial Orientation of Substituents: The substituents on the spiro[3.3]heptane core are held in specific spatial orientations. This allows for the precise positioning of functional groups to interact with key residues in a protein binding pocket.

Bioisosteric Replacement: The spiro[3.3]heptane motif can serve as a bioisostere for other common ring systems, such as benzene (B151609) or cyclohexane (B81311). researchgate.net This substitution can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity. researchgate.net

The puckered nature of the cyclobutane rings in the spiro[3.3]heptane structure further contributes to its unique geometry. nih.gov This can lead to non-coplanar arrangements of substituents, which can be advantageous for optimizing interactions with a biological target. researchgate.net For instance, in some cases, replacing a planar phenyl ring with a spiro[3.3]heptane scaffold has resulted in analogues with improved potency. researchgate.net

The incorporation of heteroatoms, such as nitrogen or oxygen, into the spiro[3.3]heptane framework, creating structures like azaspiro[3.3]heptanes, can further modulate the physicochemical properties of the molecule, including lipophilicity and basicity. nih.gov These modifications can be strategically employed to fine-tune the drug-like properties of a compound.

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening and virtual ligand design have become indispensable tools in modern drug discovery, complementing experimental techniques to accelerate the identification and optimization of new drug candidates. capes.gov.brcreative-biostructure.com These computational methods utilize computer models to predict the interaction between a small molecule (ligand) and a biological target, typically a protein. nih.gov The primary goal is to screen large libraries of virtual compounds and prioritize a smaller, more manageable set for experimental testing, thereby saving time and resources. creative-biostructure.comnih.gov

There are two main categories of in silico screening:

Structure-Based Virtual Screening (SBVS): This approach relies on the known three-dimensional structure of the target protein. nih.govslideshare.net Molecular docking is a key technique in SBVS, where computational algorithms predict the preferred binding pose and affinity of a ligand within the target's binding site. nih.govnih.gov

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS methods are employed. creative-biostructure.comslideshare.net These techniques are based on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov

Pharmacophore modeling is a powerful ligand-based design strategy used when the three-dimensional structure of the biological target is not available. creative-biolabs.combasicmedicalkey.com A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target and elicit a biological response. nih.govacs.org These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively charged groups. acs.org

The process of ligand-based pharmacophore modeling typically involves the following steps:

Selection of a Training Set: A diverse set of known active ligands for the target of interest is compiled. creative-biolabs.com

Conformational Analysis: The conformational space of each ligand in the training set is explored to identify all possible low-energy shapes. creative-biolabs.combasicmedicalkey.com

Molecular Alignment: The flexible ligands are superimposed in three-dimensional space to identify the common chemical features and their spatial relationships. creative-biolabs.com

Pharmacophore Generation: A pharmacophore model is generated that encapsulates the shared features of the active ligands. basicmedicalkey.com

Model Validation: The quality of the pharmacophore model is assessed by its ability to distinguish known active compounds from inactive ones in a test database. acs.org

Once a validated pharmacophore model is established, it can be used as a 3D query to search large compound databases for novel molecules that match the pharmacophoric features. nih.gov This approach allows for the identification of structurally diverse compounds with the potential to be active against the target of interest.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. youtube.com This method is central to structure-based drug design and requires the three-dimensional coordinates of the target protein, which are often obtained from X-ray crystallography or NMR spectroscopy.

The docking process generally consists of two main components:

Sampling: This involves generating a large number of possible conformations and orientations of the ligand within the protein's binding site. youtube.com The ligand is typically treated as flexible, allowing its rotatable bonds to adopt various conformations. acs.org

Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity (free energy of binding). acs.orglncc.br Scoring functions take into account various factors, such as intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) and solvation effects. acs.org

The output of a docking study is a ranked list of ligand poses, with the top-ranked pose representing the most likely binding mode. youtube.com This information can be used to:

Predict the binding mode of a ligand: Understanding how a ligand interacts with specific amino acid residues in the binding site can guide further optimization.

Estimate binding affinity: While not always perfectly accurate, scoring functions can provide a relative ranking of the binding affinities of different ligands. nih.gov

Perform virtual screening: Large libraries of compounds can be docked against a target protein to identify potential hits.

The accuracy of docking studies depends on several factors, including the quality of the protein structure, the flexibility of both the ligand and the protein, and the reliability of the scoring function. acs.org Validation of the docking protocol is often performed by "redocking" the native ligand into the binding site and comparing the predicted pose to the experimentally determined one. acs.org

Ligand Efficiency and Lipophilic Efficiency Concepts in Scaffold Optimization

In the process of optimizing a lead compound, it is crucial to not only increase its potency but also to maintain or improve its drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two important metrics used to guide this optimization process. sciforschenonline.orgcsmres.co.uk

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom of a molecule. csmres.co.uk It is calculated using the following formula:

LE = -ΔG / N

where ΔG is the free energy of binding and N is the number of non-hydrogen atoms. A higher LE value indicates that the molecule is making more efficient use of its size to achieve its potency. csmres.co.uk

Lipophilic Efficiency (LLE) , also known as Lipophilic Ligand Efficiency (LipE), relates the potency of a compound to its lipophilicity. gardp.orgwikipedia.org It is calculated as:

LLE = pIC50 - logP (or logD)

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration and logP or logD is a measure of the compound's lipophilicity. gardp.orgwikipedia.org A higher LLE value is desirable, as it suggests that the compound's potency is not solely due to an increase in lipophilicity. sciforschenonline.orgresearchgate.net High lipophilicity can often lead to undesirable properties such as poor solubility, increased metabolic clearance, and off-target toxicity. sciforschenonline.orggardp.org

The use of these efficiency metrics helps medicinal chemists to:

Select promising fragments and hits: Compounds with higher LE and LLE values are often better starting points for optimization. csmres.co.uk

Guide lead optimization: By tracking LE and LLE during the optimization process, chemists can ensure that increases in potency are achieved without a disproportionate increase in molecular size or lipophilicity. sciforschenonline.org

Avoid "molecular obesity": This refers to the tendency for lead compounds to become excessively large and lipophilic during optimization, which can negatively impact their drug-like properties.

By focusing on optimizing these efficiency metrics, researchers can develop drug candidates with a better balance of potency, selectivity, and pharmacokinetic properties.

Applications of N Spiro 3.3 Heptan 2 Yl Benzamide As a Chemical Scaffold and Probe

Utility in Chemical Biology Research

The spiro[3.3]heptane moiety is increasingly recognized for its potential in chemical biology, particularly in the development of molecular probes and as a foundation for combinatorial libraries. Its constrained conformation allows for the precise spatial arrangement of functional groups, a critical feature for interacting with biological targets.

Development of Molecular Probes for Biochemical Studies (Methodological Focus)

The development of molecular probes is essential for elucidating complex biological processes. The spiro[3.3]heptane scaffold provides a rigid framework that can be functionalized to create probes for studying ligand-target interactions. The conformational restriction of this scaffold is a key attribute, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

A notable application of this concept is in the synthesis of conformationally restricted analogs of bioactive molecules. For instance, a library of regio- and stereoisomers of glutamic acid analogs has been constructed on a spiro[3.3]heptane scaffold. nih.gov These analogs serve as molecular probes to investigate the binding requirements of glutamate (B1630785) receptors and enzymes. nih.gov The synthesis of such probes often involves a divergent approach, starting from a common spiro[3.3]heptane precursor, which allows for the systematic variation of substituents to explore the chemical space around a biological target. nih.gov

The methodological approach to developing these probes often involves multi-step synthesis. Key steps can include the construction of the spirocyclic core, followed by the introduction of functional groups that mimic the natural ligand or introduce reporter groups for detection. The defined stereochemistry of the spiro[3.3]heptane scaffold is another critical aspect, as biological systems are often highly sensitive to the three-dimensional arrangement of atoms.

Application as a Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool for the discovery of new drug candidates and chemical probes. The spiro[3.3]heptane scaffold is an attractive core for combinatorial libraries due to its unique three-dimensional shape and the ability to introduce multiple points of diversity. nih.govnih.gov By systematically varying the substituents on the spiro[3.3]heptane ring system, vast libraries of novel compounds can be generated and screened for biological activity. nih.gov

The synthesis of these libraries often employs solid-phase or solution-phase methodologies, allowing for the rapid and efficient generation of a large number of compounds. The spiro[3.3]heptane core provides a rigid framework that orients the appended functional groups in well-defined spatial arrangements, increasing the probability of discovering compounds with high affinity and specificity for a given biological target.

A practical example is the divergent synthesis of a library of glutamic acid analogs based on the spiro[3.3]heptane scaffold, which allowed for the generation of various stereoisomers for biological testing. nih.gov Furthermore, the development of synthetic routes to highly functionalized azaspiro[3.3]heptanes, which are analogs of the carbocyclic spiro[3.3]heptane, further expands the potential of this scaffold in creating diverse chemical libraries for drug discovery. nih.gov

Spiro[3.3]heptane-Based Library Type Synthetic Approach Application Reference
Glutamic Acid AnalogsDivergent synthesis from a common spirocyclic precursorProbing glutamate receptor and enzyme binding sites nih.gov
Azaspiro[3.3]heptanesExpedient synthetic routes to novel modulesBuilding blocks for drug discovery and design nih.gov
General Combinatorial LibrariesScaffold-ranking approach with various core structuresDiscovery of broad-spectrum antibacterial agents nih.gov

Contributions to Fragment-Based Drug Discovery (FBDD) as a Unique Fragment

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. The spiro[3.3]heptane moiety is an excellent example of a unique fragment for FBDD due to its three-dimensional character and rigidity.

The spiro[3.3]heptane core can serve as a non-planar bioisostere for commonly used aromatic rings, such as benzene (B151609). This allows for the exploration of new chemical space and can lead to improved physicochemical properties, such as increased solubility and metabolic stability, as well as novel intellectual property. The defined exit vectors of the substituents on the spiro[3.3]heptane ring provide a precise way to orient functional groups for optimal interaction with a target protein.

The commercial availability of spiro[3.3]heptan-2-amine hydrochloride and other derivatives underscores their utility as building blocks in FBDD campaigns. chemscene.comsigmaaldrich.com These fragments can be elaborated and combined to generate more potent, drug-like molecules.

Potential in Material Science and Optoelectronics

While the primary applications of the spiro[3.3]heptane scaffold have been in the life sciences, there is emerging evidence of its potential in material science. The rigid and well-defined structure of spiro[3.3]heptane derivatives makes them attractive candidates for the construction of novel materials with interesting properties.

A German patent application discloses the use of spiro[3.3]heptan-2-ones as building blocks for the synthesis of 2,6-substituted spiro[3.3]heptanes. google.com These derivatives are suggested to be useful as components in nematic liquid crystal mixtures. google.com The rod-like shape that can be achieved with appropriately substituted spiro[3.3]heptanes is a key feature for their application in liquid crystals.

Furthermore, the spiro[3.3]heptane framework has been incorporated into metal-organic frameworks (MOFs). A chiral MOF has been prepared using a spirocyclic dicarboxylate, demonstrating the potential of this scaffold in creating porous materials with applications in catalysis, gas storage, and separation. acs.org The rigid nature of the spiro[3.3]heptane linker helps to create a stable and well-defined porous structure.

Material Application Spiro[3.3]heptane Derivative Key Property Reference
Nematic Liquid Crystals2,6-disubstituted spiro[3.3]heptanesRod-like molecular shape google.com
Metal-Organic Frameworks (MOFs)Spirocyclic dicarboxylatesRigid and chiral linker for porous materials acs.org

Future Research Directions and Unexplored Avenues for N Spiro 3.3 Heptan 2 Yl Benzamide

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-{spiro[3.3]heptan-2-yl}benzamide and its derivatives presents an opportunity for the development of more efficient and environmentally benign chemical processes. Current synthetic approaches to spiro[3.3]heptane scaffolds often involve multi-step sequences that may not be optimal in terms of atom economy and sustainability. researchgate.net Future research should prioritize the development of novel synthetic routes that are both scalable and sustainable.

One promising avenue is the direct amidation of spiro[3.3]heptane-2-carboxylic acid with aniline (B41778) or its derivatives. Catalytic methods that avoid the use of stoichiometric coupling reagents are particularly desirable. researchgate.net For instance, the use of reusable Brønsted acidic ionic liquids as both catalyst and solvent has shown promise for the direct synthesis of amides from carboxylic acids and amines with high yields and easy catalyst recycling. acs.org Another sustainable approach involves enzymatic catalysis, such as using Candida antarctica lipase (B570770) B, which can facilitate amide bond formation under mild conditions in green solvents. nih.gov

Furthermore, the application of modern synthetic technologies like flow chemistry could significantly enhance the synthesis of this compound. Flow chemistry offers precise control over reaction parameters, improved safety, and the potential for high-throughput synthesis, making it an ideal platform for optimizing reaction conditions and scaling up production. nih.govacs.orgnih.gov The integration of flow chemistry with photoredox catalysis could also open up new pathways for the construction of the spiro[3.3]heptane core itself, potentially through strain-release driven mechanisms. nih.govchemrxiv.org

Synthetic Approach Key Advantages Relevant Research Areas
Direct Catalytic Amidation High atom economy, reduced waste, catalyst reusability.Brønsted acidic ionic liquids, enzymatic catalysis, borate (B1201080) esters. researchgate.netacs.orgnih.govnih.gov
Flow Chemistry Precise reaction control, enhanced safety, scalability, high-throughput synthesis.Continuous flow synthesis of amides and spirocycles. nih.govacs.orgnih.govamidetech.com
Photoredox Catalysis Mild reaction conditions, novel bond formations.Strain-release driven spirocyclization. nih.govchemrxiv.orgnih.govacs.org

Integration with Advanced AI/Machine Learning for Predictive Modeling and Design

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful toolkit to accelerate the exploration of this compound and its analogs. These computational approaches can be employed to predict a wide range of properties, from molecular-level characteristics to bulk material behavior, thereby guiding experimental efforts and reducing the need for extensive trial-and-error synthesis.

Furthermore, AI/ML can be instrumental in predicting the solid-state properties of this compound, such as its crystal structure and polymorphism. Deep learning models have demonstrated success in predicting crystal structures from molecular diagrams, which is crucial for understanding and controlling the physical properties of the material. chemrxiv.orgacs.orgaps.org This predictive capability is vital for applications where specific solid-state packing and intermolecular interactions are critical.

AI/ML Application Predicted Properties Potential Impact
Predictive Molecular Modeling Physicochemical properties, bioactivity, metabolic stability.Accelerated drug discovery and lead optimization. chemrxiv.orgbioworld.com
Crystal Structure Prediction Polymorphism, crystal packing, solid-state properties.Rational design of materials with desired physical characteristics. chemrxiv.orgacs.orgaps.org
Self-Assembly Prediction Critical packing parameter, morphology of self-assembled structures.Design of novel supramolecular materials and drug delivery systems. rsc.orgrsc.orgresearchgate.net

Exploration of Self-Assembly and Supramolecular Chemistry (if structural features support it)

The molecular structure of this compound, with its hydrogen bond donor (N-H) and acceptor (C=O) sites in the benzamide (B126) moiety, strongly suggests a propensity for self-assembly into ordered supramolecular structures. The interplay between the rigid spirocyclic core and the hydrogen-bonding benzamide group could lead to the formation of unique and potentially functional supramolecular architectures.

Future research should focus on a detailed investigation of the self-assembly behavior of this compound in both solution and the solid state. Techniques such as single-crystal X-ray diffraction, scanning tunneling microscopy (STM), and atomic force microscopy (AFM) can provide valuable insights into the packing arrangements and the nature of the intermolecular interactions. Understanding and controlling the self-assembly of this molecule could pave the way for the design of novel materials with applications in areas such as crystal engineering, and soft matter.

Emerging Methodologies for Expanding Chemical Space with Spirocyclic Motifs

The spiro[3.3]heptane scaffold is part of a growing class of three-dimensional building blocks that are increasingly utilized in medicinal chemistry and materials science to explore new regions of chemical space. sigmaaldrich.com Emerging synthetic methodologies are continuously expanding the toolkit for creating novel and diverse spirocyclic motifs, which can be applied to generate a wide array of this compound analogs.

Recent advances in catalysis have enabled the synthesis of highly functionalized and previously inaccessible spirocycles. acs.org For example, N-heterocyclic carbene (NHC) organocatalysis has been employed to construct spirocyclic oxindoles and other complex scaffolds with high stereoselectivity. mdpi.com Microwave-assisted multicomponent reactions have also emerged as a powerful tool for the rapid synthesis of diverse spiroheterocycles. bohrium.comrsc.org

Q & A

Basic: What synthetic strategies are commonly employed for the preparation of N-{spiro[3.3]heptan-2-yl}benzamide derivatives?

Methodological Answer:
The synthesis typically involves copper-catalyzed intermolecular amidation of unactivated alkanes. For example, benzamide derivatives can be prepared using CuI/(MeO)₂Phen as catalysts, with tert-butyl peroxide (tBuOOtBu) as an oxidizer in 1,2-dichlorobenzene at 100°C. This method yields products with high diastereomeric ratios (e.g., 13:1 dr) and regioselectivity . Spiro-heptane precursors, such as tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate, are often functionalized via reductive amination or coupling reactions, followed by deprotection to generate the final benzamide .

Advanced: How can researchers optimize reaction conditions to improve diastereoselectivity in the synthesis of this compound analogs?

Methodological Answer:
Diastereoselectivity is influenced by:

  • Catalyst system : CuI with chelating ligands like (MeO)₂Phen enhances stereochemical control.
  • Solvent polarity : High-boiling solvents (e.g., 1,2-dichlorobenzene) stabilize transition states.
  • Temperature : Reactions at 100°C favor kinetic control, reducing side-product formation.
  • Oxidizer stoichiometry : tBuOOtBu (4.0 equiv) ensures complete conversion while minimizing over-oxidation.
    Post-synthesis, column chromatography (normal/reverse-phase) and recrystallization are critical for isolating the major diastereomer .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and diastereomeric ratios (e.g., δ 7.81–7.79 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+Na]⁺ calc’d 254.1515, found 254.1514) .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving spiro-heptane conformations and hydrogen-bonding networks .

Advanced: How do steric and electronic effects of substituents on the benzamide moiety influence the biological activity of spiro-heptane derivatives?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -CF₃) enhance HDAC inhibitory potency by increasing electrophilicity at the amide carbonyl, as seen in MS-275 (a benzamide HDAC inhibitor with 30–100× higher activity than valproate) .
  • Steric bulk on the spiro-heptane (e.g., cyclopropyl substituents) improves target selectivity by reducing off-target binding .
  • Quantitative SAR (QSAR) models correlate logP and polar surface area with blood-brain barrier penetration, guiding substituent selection for CNS-targeted derivatives .

Basic: What computational approaches are utilized to predict the ADMET properties of this compound compounds?

Methodological Answer:

  • pkCSM : Predicts absorption (Caco-2 permeability), metabolism (CYP450 inhibition), and toxicity (hERG inhibition) based on molecular descriptors .
  • SwissADME : Estimates logP, topological polar surface area, and bioavailability scores to prioritize derivatives with favorable pharmacokinetics.
  • Molecular docking : Screens for off-target interactions (e.g., with poly(ADP-ribose) synthetase) to avoid unintended metabolic effects .

Advanced: What challenges arise in crystallographic refinement of this compound derivatives, and how can they be addressed?

Methodological Answer:

  • Disordered spiro-heptane rings : Use SHELXL’s PART instruction to model partial occupancy and anisotropic displacement parameters .
  • Twinning : Employ TwinRotMat in SHELXL to refine data from twinned crystals.
  • Low-resolution data : Apply restraints (e.g., DFIX, SIMU) to maintain chemically reasonable geometries during refinement .
    Validation tools in WinGX (e.g., PLATON) check for missed symmetry and hydrogen-bonding errors .

Basic: What are the key considerations in designing bioassays to evaluate the pharmacological activity of this compound?

Methodological Answer:

  • Target selection : Prioritize HDAC isoforms (e.g., HDAC1/3) using fluorogenic substrate assays .
  • Concentration range : Test doses from 15–120 μmol/kg to identify region-specific effects (e.g., frontal cortex vs. striatum) .
  • Control compounds : Include reference inhibitors (e.g., MS-275) and vehicle controls to validate assay robustness.
  • Endpoint measurement : Chromatin immunoprecipitation (ChIP) quantifies Ac-H3 binding at gene promoters (e.g., RELN, GAD67) .

Advanced: How can researchers resolve contradictions in biological activity data observed for this compound across different assay systems?

Methodological Answer:

  • Assay standardization : Normalize cell lines (e.g., HEK293 vs. neuronal cells) and incubation times to minimize variability .
  • Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify confounding interactions .
  • Metabolic stability testing : Incubate compounds with liver microsomes to assess first-pass metabolism differences .
  • Data triangulation : Combine in vitro (e.g., HDAC inhibition), in vivo (e.g., brain Ac-H3 levels), and in silico data to reconcile discrepancies .

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